molecular formula C12H18FN3O2 B8374680 2-Fluoro-4-(2-morpholin-4-yl-ethoxy)-phenylhydrazine

2-Fluoro-4-(2-morpholin-4-yl-ethoxy)-phenylhydrazine

Cat. No.: B8374680
M. Wt: 255.29 g/mol
InChI Key: HFZXENPHFPLOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(2-morpholin-4-yl-ethoxy)-phenylhydrazine is a useful research compound. Its molecular formula is C12H18FN3O2 and its molecular weight is 255.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18FN3O2

Molecular Weight

255.29 g/mol

IUPAC Name

[2-fluoro-4-(2-morpholin-4-ylethoxy)phenyl]hydrazine

InChI

InChI=1S/C12H18FN3O2/c13-11-9-10(1-2-12(11)15-14)18-8-5-16-3-6-17-7-4-16/h1-2,9,15H,3-8,14H2

InChI Key

HFZXENPHFPLOAQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CC(=C(C=C2)NN)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (0.38 g, 5.4 mmol) in 20 mL water is slowly added dropwise at −15° C. to a solution of 2-fluoro-4-(2-morpholin-4-yl-ethoxy)aniline (1.7 g, 4.5 mmol) in 20 mL conc. hydrochloric acid. The resulting suspension is stirred for 4 h at −10° C., before a solution of tin(II)chloride dihydrate (2.6 g, 11.3 mmol) in 20 mL conc. hydrochloric acid is added dropwise. After 14 h stirring at RT the reaction mixture is adjusted to pH 10 with 10 N NaOH and combined with dichloromethane. After filtration through Celite® the filtrate is extracted with dichloromethane. The combined organic phases are dried on magnesium sulphate and evaporated down in vacuo. Yield: 1.5 g.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
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Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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